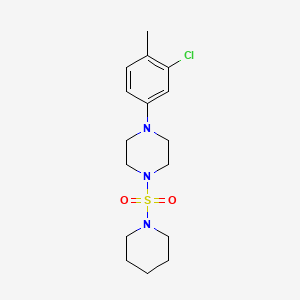
1-(2-fluorobenzyl)-3-nitro-5-phenoxy-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-3-nitro-5-phenoxy-1H-1,2,4-triazole (FBPPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. FBPPT is a triazole derivative with a unique molecular structure that makes it an interesting target for research.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorobenzyl)-3-nitro-5-phenoxy-1H-1,2,4-triazole is not yet fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting specific enzymes and proteins involved in various cellular processes. For instance, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models of inflammatory diseases. In agriculture, this compound has been shown to exhibit insecticidal and herbicidal activities by disrupting specific metabolic pathways in pests and weeds. In environmental science, this compound has been shown to effectively remove heavy metals from contaminated water.
Advantages and Limitations for Lab Experiments
1-(2-fluorobenzyl)-3-nitro-5-phenoxy-1H-1,2,4-triazole has several advantages for lab experiments, including its ease of synthesis, high purity, and relatively low cost. However, this compound also has some limitations, such as its low solubility in water and some organic solvents. In addition, this compound can be unstable under certain conditions, such as exposure to light and air.
Future Directions
There are several future directions for the research of 1-(2-fluorobenzyl)-3-nitro-5-phenoxy-1H-1,2,4-triazole. One potential area of research is the development of this compound-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential area of research is the optimization of this compound synthesis methods to improve yield and purity. Furthermore, this compound can be modified to improve its solubility and stability, making it more suitable for various applications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound with a unique molecular structure that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities, as well as its insecticidal and herbicidal properties. Although this compound has some limitations, it has several advantages for lab experiments, including its ease of synthesis, high purity, and relatively low cost. There are several future directions for the research of this compound, including the development of this compound-based drugs, optimization of synthesis methods, and modification of this compound for various applications.
Synthesis Methods
The synthesis of 1-(2-fluorobenzyl)-3-nitro-5-phenoxy-1H-1,2,4-triazole involves the reaction of 2-fluorobenzylamine with 3-nitro-5-phenoxy-1H-1,2,4-triazole. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The product is obtained in good yield and purity.
Scientific Research Applications
1-(2-fluorobenzyl)-3-nitro-5-phenoxy-1H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its insecticidal and herbicidal properties, making it a potential candidate for use in agriculture. Furthermore, this compound has been investigated for its potential use in environmental science, particularly in the removal of heavy metals from contaminated water.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-nitro-5-phenoxy-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c16-13-9-5-4-6-11(13)10-19-15(17-14(18-19)20(21)22)23-12-7-2-1-3-8-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNBDGNTVRABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)
![methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5773141.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)

![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)


